molecular formula C16H8N2Na2O6S4 B1670510 Dids CAS No. 67483-13-0

Dids

Cat. No.: B1670510
CAS No.: 67483-13-0
M. Wt: 498.5 g/mol
InChI Key: GEPAYBXVXXBSKP-SEPHDYHBSA-L
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Description

Mechanism of Action

Target of Action

DIDS is a versatile compound with multiple targets. It is primarily known as a chloride channel blocker , inhibiting the ClC-Ka chloride channel . It also directly inhibits caspase activity in cell lysates . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .

Mode of Action

This compound interacts with its targets through various mechanisms. As a chloride channel blocker, it inhibits the movement of chloride ions across the plasma and organelle membranes . This inhibition is crucial in processes such as cell volume regulation and neuronal excitability .

In the context of caspases, this compound acts as a protein crosslinker that alkylates either amino or thiol groups . Since caspases are thiol proteases, this compound can directly inhibit their activity .

Biochemical Pathways

This compound affects several biochemical pathways. Its inhibition of chloride channels impacts the progression of the apoptotic volume decrease (AVD), a key event in apoptosis . By inhibiting caspase activity, this compound can reduce different apoptotic hallmarks such as AVD, caspase-3 activity, and DNA fragmentation .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of chloride channels and caspase activity by this compound has significant cellular effects. It can reduce apoptotic hallmarks, thereby potentially preventing cell death . Moreover, this compound’s ability to inhibit caspase activity suggests it might have a role in regulating apoptosis .

Biochemical Analysis

Biochemical Properties

DIDS plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the electrogenic sodium/bicarbonate cotransporter (NBCe1). This compound binds to specific lysine residues in the KKMIK motif of NBCe1, leading to reversible and irreversible inhibition of the transporter . This interaction affects the transport of bicarbonate ions and influences intracellular pH regulation. Additionally, this compound has been shown to inhibit the binding of RAD51 to single-stranded DNA, preventing the formation of D-loop structures .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of the sodium/bicarbonate cotransporter, leading to changes in intracellular pH and bicarbonate ion transport . These alterations can impact cellular processes such as acid-base balance, ion homeostasis, and cell volume regulation. Furthermore, this compound has been reported to inhibit the activity of RAD51, a protein involved in DNA repair, thereby affecting cellular responses to DNA damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific lysine residues in the KKMIK motif of NBCe1, leading to reversible and irreversible inhibition of the transporter . This binding interaction affects the transport of bicarbonate ions and influences intracellular pH regulation. Additionally, this compound inhibits the binding of RAD51 to single-stranded DNA, preventing the formation of D-loop structures and interfering with DNA repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability and can maintain its inhibitory effects on anion transporters and channels for extended periods. Prolonged exposure to this compound may lead to degradation and reduced efficacy. Studies have shown that this compound can cause long-term effects on cellular function, including alterations in ion transport, pH regulation, and DNA repair processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit anion transporters and channels without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in ion homeostasis, cellular metabolism, and DNA repair processes. Threshold effects have been observed, where higher doses of this compound lead to more pronounced inhibitory effects on target proteins and cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of anion transporters and channels. For example, this compound inhibits the electrogenic sodium/bicarbonate cotransporter, leading to changes in bicarbonate ion transport and intracellular pH regulation . These alterations can impact metabolic processes such as acid-base balance, ion homeostasis, and cellular respiration.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with anion transporters and channels, affecting its localization and accumulation. For instance, this compound binds to the electrogenic sodium/bicarbonate cotransporter, influencing its distribution and activity within cells . This interaction can impact the transport of bicarbonate ions and the regulation of intracellular pH.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound binds to the electrogenic sodium/bicarbonate cotransporter, which is localized in the plasma membrane and intracellular compartments . This localization influences the transport of bicarbonate ions and the regulation of intracellular pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid involves the reaction of stilbene derivatives with isothiocyanate groups. The process typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid is unique due to its dual isothiocyanate groups, which are essential for its inhibitory activity. This structural feature allows it to effectively bind to and inhibit target proteins, making it a valuable tool in scientific research .

Properties

IUPAC Name

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPAYBXVXXBSKP-SEPHDYHBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67483-13-0, 132132-49-1
Record name NSC 344481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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